molecular formula C17H19N3O B2920240 N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 953892-33-6

N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B2920240
CAS No.: 953892-33-6
M. Wt: 281.359
InChI Key: KWTGVJOUWWOWOA-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring, which is further connected to an indole derivative through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. Initially, 4-aminomethylbenzene is reacted with chloroacetyl chloride to form 4-(aminomethyl)benzyl chloride. This intermediate is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This might include using continuous flow reactors, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitro compounds.

  • Reduction: Reduction reactions can be performed to convert the nitro group to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as alkyl halides and bases like triethylamine are often used.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Reduced amines.

  • Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions. Medicine: Industry: The compound could be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide exerts its effects involves binding to specific molecular targets. The amine group can interact with receptors or enzymes, modulating their activity. The indole moiety may play a role in crossing cell membranes, enhancing the compound's bioavailability.

Comparison with Similar Compounds

  • 4-Aminomethylpyridine: Similar structure but with a pyridine ring instead of benzene.

  • 4-Aminomethylpiperidine: Contains a piperidine ring instead of an indole.

  • Rhodamine 6G-amide: A fluorescent derivative used in biological assays.

Uniqueness: N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide is unique due to its combination of an amine group, benzene ring, and indole derivative, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-2-(2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-11-13-5-7-15(8-6-13)19-17(21)12-20-10-9-14-3-1-2-4-16(14)20/h1-8H,9-12,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTGVJOUWWOWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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